4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid
Overview
Description
4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid is a useful research compound. Its molecular formula is C32H20N2O8 and its molecular weight is 560.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Interaction Studies : Adducts formed by compounds like 2,6-dimethoxybenzoic acid with heterocyclic bases are useful for studying metal ion interactions with humic-like models (Erre, Micera, Gulinati, & Cariati, 1992).
Anticancer Applications : Certain synthesized compounds with structures related to tetrabenzoic acid exhibit anticancer activity against lung, breast, and CNS cancer cell lines (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Crystallography and Hydrogen Bonding : Complexes of compounds like 2-chloro-4-nitrobenzoic acid with pyrazine form hydrogen bonds useful for studying inversion centers and hydrogen-bond networks (Ishida, Rahman, & Kashino, 2001).
Antibacterial Activity : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Crystal Engineering : Tetrafluoroterephthalic acid, a related compound, plays a significant role in assembling molecules into larger architectures in novel crystals with N-containing heterocycles (Wang, Hu, Wang, Liu, & Huang, 2014).
Drug Development : Cocrystals involving compounds like pyrazine-2,3-dicarboxylic acid might exhibit inhibitory activity against mycobacterium tuberculosis, suggesting potential as anti-TB drugs (Al-Otaibi, Mary, Armaković, & Thomas, 2020).
Fluorescence Detection : Derivatives of 4,4′,4′′,4′′′-(ethylene-1,1,2,2-tetrayl)tetrabenzoic acid are used for fluorescence detection of metal ions and nitro compounds (Hou, Wang, Xing, & Bai, 2019).
Photocatalytic Reactions : The Titanium-based Metal Organic Framework ACM-1, which could involve similar complex organic structures, shows potential for various photocatalytic reactions (Cadiau et al., 2020).
Gas Sorption and Catalysis : Metal-organic frameworks with structures involving similar complex carboxylic acids are explored for applications in gas sorption, catalysis, and separation (Kalidindi et al., 2014).
Properties
IUPAC Name |
4-[3,5,6-tris(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O8/c35-29(36)21-9-1-17(2-10-21)25-26(18-3-11-22(12-4-18)30(37)38)34-28(20-7-15-24(16-8-20)32(41)42)27(33-25)19-5-13-23(14-6-19)31(39)40/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNSXWSHZWXCDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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